molecular formula C14H18N2O2 B14128301 2-(Diethylamino)ethyl 4-cyanobenzoate CAS No. 61499-25-0

2-(Diethylamino)ethyl 4-cyanobenzoate

Cat. No.: B14128301
CAS No.: 61499-25-0
M. Wt: 246.30 g/mol
InChI Key: LRDMULMGSJPPAM-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-cyanobenzoate is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzoic acid and is characterized by the presence of a diethylamino group and a cyano group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyanobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 2-(Diethylamino)ethyl 4-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of local anesthetics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the diethylamino group can enhance its ability to penetrate cell membranes, allowing it to exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

    Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): A local anesthetic with a similar structure but with an amino group instead of a cyano group.

    Benzocaine (Ethyl 4-aminobenzoate): Another local anesthetic with an ethyl group instead of a diethylamino group.

Uniqueness

2-(Diethylamino)ethyl 4-cyanobenzoate is unique due to the presence of the cyano group, which can impart different chemical reactivity and biological activity compared to its analogs. This structural difference can influence its pharmacokinetic properties and its interaction with molecular targets.

Properties

CAS No.

61499-25-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-cyanobenzoate

InChI

InChI=1S/C14H18N2O2/c1-3-16(4-2)9-10-18-14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

LRDMULMGSJPPAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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